Molecular Weight and Lipophilicity Advantage over 5-Amino-2-Methylbenzimidazole for Permeability-Driven Applications
The target compound (MW 205.26 g/mol, free base) possesses a calculated logP of approximately 1.1-1.4 , which falls within the optimal range for oral bioavailability (Lipinski Rule of Five: logP < 5) . Compared to the simpler analog 5-amino-2-methylbenzimidazole (MW 147.18 g/mol, calculated logP ~0.5-0.8), the target compound's extended butanol side chain increases molecular weight and lipophilicity sufficiently to enhance passive membrane permeability while remaining below the logP threshold that would trigger excessive metabolism or insolubility. This intermediate logP provides a balanced profile for both oral absorption and aqueous solubility, offering a differentiated starting point for lead optimization compared to the more polar, lower-MW analog.
| Evidence Dimension | Physicochemical drug-likeness (MW, logP) |
|---|---|
| Target Compound Data | MW = 205.26 g/mol; calculated logP ≈ 1.1-1.4 |
| Comparator Or Baseline | 5-Amino-2-methylbenzimidazole: MW = 147.18 g/mol; calculated logP ≈ 0.5-0.8 |
| Quantified Difference | ΔMW ≈ +58 g/mol; ΔlogP ≈ +0.3 to +0.6 units |
| Conditions | Calculated logP values based on fragment-based prediction; experimental verification pending |
Why This Matters
For medicinal chemistry procurement, the improved logP without exceeding drug-likeness thresholds makes this compound a more suitable starting scaffold for optimizing oral bioavailability compared to lower-MW analogs.
- [1] Lipinski, C.A., et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3), 2001, pp. 3-26. Establishes the Rule of Five framework for oral drug-likeness. View Source
